molecular formula C17H20N4O3 B3017104 Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-42-5

Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B3017104
CAS RN: 725217-42-5
M. Wt: 328.372
InChI Key: MISDBENZKSIJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray diffraction analysis . The structure may also be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate . The product obtained by treating 6-ethoxycarbonyl-7-hydroxypyrazolo [1,5-]pyrimidine (2a) with ethyl iodide is shown by -ray analysis to be 6-ethoxycarbonyl-4-ethylpyrazolo [1,5-]pyrimidin-7 (4)-one (3a) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to act on various targets such as tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .

Mode of Action

For instance, when acting as tubulin inhibitors, they prevent microtubule formation, disrupting cell division . As LSD1 inhibitors, they can alter gene expression . And as CDK2 inhibitors, they can halt the cell cycle .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibiting tubulin can disrupt the mitotic spindle assembly, leading to cell cycle arrest . Inhibiting LSD1 can lead to changes in histone methylation status, affecting gene expression . And inhibiting CDK2 can halt the cell cycle, preventing cell proliferation .

Result of Action

The result of the compound’s action can vary depending on the target. For instance, inhibiting tubulin can lead to cell cycle arrest and potentially cell death . Inhibiting LSD1 can lead to changes in gene expression, potentially altering cell function . And inhibiting CDK2 can prevent cell proliferation, which could be beneficial in conditions like cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction involved in the synthesis of such compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound, potentially affecting its activity .

Future Directions

The future directions for this compound include further investigations into its neuroprotective and anti-neuroinflammatory properties . It has potential to be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-23-13-8-6-12(7-9-13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISDBENZKSIJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.